A Comprehensive Spectroscopic Guide to 2-Butyne-1,4-diol for Researchers and Drug Development Professionals
A Comprehensive Spectroscopic Guide to 2-Butyne-1,4-diol for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-butyne-1,4-diol (C₄H₆O₂), a key building block in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in research and development settings, particularly within the pharmaceutical industry. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and interpretive insights.
Molecular Structure and its Spectroscopic Implications
2-Butyne-1,4-diol is a symmetrical molecule featuring a carbon-carbon triple bond flanked by two hydroxymethyl groups. This unique structure dictates its spectroscopic behavior, giving rise to characteristic signals that are readily identifiable.
Caption: Chemical structure of 2-butyne-1,4-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-butyne-1,4-diol, both ¹H and ¹³C NMR provide simple yet informative spectra due to the molecule's symmetry.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-butyne-1,4-diol is characterized by two distinct signals corresponding to the hydroxyl protons and the methylene protons.
Table 1: ¹H NMR Spectral Data for 2-Butyne-1,4-diol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 | Singlet | 4H | -CH ₂- |
| Variable (depends on conc. and solvent) | Broad Singlet | 2H | -OH |
Interpretation: The methylene protons (-CH₂-) adjacent to the alkyne and hydroxyl groups are chemically equivalent and therefore appear as a single sharp singlet at approximately 4.2 ppm[1]. The absence of coupling is due to the lack of adjacent protons. The hydroxyl protons (-OH) typically appear as a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 2-butyne-1,4-diol is also simple, showing two signals for the two types of carbon atoms present.
Table 2: ¹³C NMR Spectral Data for 2-Butyne-1,4-diol
| Chemical Shift (δ) ppm | Assignment |
| ~50 | -C H₂- |
| ~85 | -C ≡C - |
Interpretation: The signal at approximately 50 ppm is attributed to the methylene carbons (-CH₂-), which are deshielded by the adjacent electronegative oxygen atom[2]. The alkynyl carbons (-C≡C-) resonate at a lower field, around 85 ppm, which is a characteristic chemical shift for sp-hybridized carbons[3].
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR spectrum can be obtained by following a standardized protocol.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-butyne-1,4-diol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆) in a clean, dry vial.[4] The choice of solvent can affect the chemical shift of the hydroxyl proton.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (for a 300 MHz Spectrometer):
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 128-512 (or more for dilute samples)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).[5][6]
-
Integrate the peaks in the ¹H NMR spectrum.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Key IR Absorption Bands for 2-Butyne-1,4-diol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 (broad) | Strong | O-H stretch (hydrogen-bonded) |
| 2950-2850 | Medium | C-H stretch (sp³ C-H) |
| 2250-2100 | Weak to Medium | C≡C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Interpretation: The IR spectrum of 2-butyne-1,4-diol is dominated by a strong, broad absorption band in the 3400-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding.[7][8] The C-H stretching of the methylene groups appears in the 2950-2850 cm⁻¹ range. A key feature is the weak to medium intensity band for the C≡C triple bond stretch, which is expected in the 2250-2100 cm⁻¹ region. Its intensity is often weak in symmetrical alkynes. Finally, a strong absorption corresponding to the C-O stretching of the primary alcohol functionality is observed around 1050-1000 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The solid nature of 2-butyne-1,4-diol makes the Potassium Bromide (KBr) pellet method a suitable technique for obtaining a high-quality IR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thoroughly dry spectroscopic grade KBr powder in an oven at ~110°C for 2-3 hours and store it in a desiccator.[9]
-
In a clean agate mortar, grind 1-2 mg of 2-butyne-1,4-diol to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until it is a homogenous, fine powder.[10][11]
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.[12]
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background by the instrument software.
-
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules like 2-butyne-1,4-diol.
Table 4: Key Fragments in the Electron Ionization Mass Spectrum of 2-Butyne-1,4-diol
| m/z | Proposed Fragment |
| 86 | [M]⁺ (Molecular Ion) |
| 85 | [M-H]⁺ |
| 68 | [M-H₂O]⁺ |
| 57 | [M-CHO]⁺ or [M-CH₂OH]⁺ |
| 55 | [M-H₂O-H]⁺ |
| 31 | [CH₂OH]⁺ |
Interpretation: The mass spectrum of 2-butyne-1,4-diol shows a molecular ion peak [M]⁺ at an m/z of 86, corresponding to its molecular weight.[13][14] Common fragmentation pathways include the loss of a hydrogen atom to give a peak at m/z 85, and the loss of a water molecule (dehydration) to yield a fragment at m/z 68.[15] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a favorable fragmentation pathway for alcohols, leading to the formation of the [CH₂OH]⁺ ion at m/z 31.[16] The peak at m/z 57 likely arises from the loss of a formyl radical (-CHO) or a hydroxymethyl radical (-CH₂OH).
Experimental Protocol for GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of 2-butyne-1,4-diol, providing both separation and structural information.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 2-butyne-1,4-diol (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetone.
-
-
GC Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
MS Parameters (Electron Ionization):
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification and characterization of 2-butyne-1,4-diol. The symmetry of the molecule simplifies its NMR spectra, while its functional groups give rise to distinct and predictable signals in IR and MS. The detailed protocols provided herein serve as a self-validating system to ensure the acquisition of high-quality, reliable data for researchers and professionals in drug development and other scientific fields.
References
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Kintek Solution. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. [Link]
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University of Colorado Boulder. Sample preparation for FT-IR. [Link]
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LCGC International. The Essential Guide to Electron Ionization in GC–MS. [Link]
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Spectroscopy Online. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]
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SpectraBase. 2-Butyne-1,4-diol - Optional[¹³C NMR] - Spectrum. [Link]
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PubMed. A 13C solid-state NMR investigation of the alkynyl carbon chemical shift tensors for 2-butyne-1,4-diol. [Link]
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Chemistry LibreTexts. 6.2: Fragmentation. [Link]
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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SpectraBase. 2-Butyne-1,4-diol - Optional[¹H NMR] - Spectrum. [Link]
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